2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide
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Overview
Description
The compound 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions to achieve the desired product. The general synthetic route can be outlined as follows:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 2-ethyl-5-methylpyrazole ring. This can be achieved through the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by methylation using methyl iodide.
Attachment of the Carbonyl Group: The pyrazole ring is then functionalized with a carbonyl group through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reactions: The final steps involve a series of coupling reactions to attach the various functional groups and linkers, such as the morpholine and pyrrolidine moieties, to the core structure. These reactions typically require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl and amine groups allows for oxidation reactions, which can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl and nitro groups in the compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, facilitated by reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), palladium on carbon (Pd/C)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups and heterocyclic rings make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s potential as a bioactive molecule can be explored. Its structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its complex structure and functional groups may allow it to modulate biological pathways, making it a potential candidate for the treatment of diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its multiple functional groups and heterocyclic rings could impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites.
Receptor Modulation: The compound may interact with receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Protein-Protein Interactions: The compound may disrupt protein-protein interactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C75H99N17O15S |
---|---|
Molecular Weight |
1510.8 g/mol |
IUPAC Name |
2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C75H99N17O15S/c1-10-91-58(37-47(3)85-91)70(98)83-73-81-56-40-53(42-60(101-9)63(56)88(73)22-12-13-23-89-64-55(80-74(89)84-71(99)59-38-48(4)86-92(59)11-2)39-52(67(76)95)41-61(64)107-26-14-21-87-24-29-104-30-25-87)68(96)77-20-28-103-32-34-106-36-35-105-33-31-102-27-19-62(94)82-66(75(6,7)8)72(100)90-45-54(93)43-57(90)69(97)78-44-50-15-17-51(18-16-50)65-49(5)79-46-108-65/h12-13,15-18,37-42,46,54,57,66,93H,10-11,14,19-36,43-45H2,1-9H3,(H2,76,95)(H,77,96)(H,78,97)(H,82,94)(H,80,84,99)(H,81,83,98)/b13-12+/t54-,57+,66+/m1/s1 |
InChI Key |
IADMWNJOSJGQFE-DAWJDFRTSA-N |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)NCCOCCOCCOCCOCCC(=O)N[C@@H](C(=O)N8C[C@@H](C[C@H]8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)OC |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)OC |
Origin of Product |
United States |
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